molecular formula C7H3F4NO2 B105636 4-Fluoro-3-nitrobenzotrifluoride CAS No. 367-86-2

4-Fluoro-3-nitrobenzotrifluoride

Cat. No.: B105636
CAS No.: 367-86-2
M. Wt: 209.1 g/mol
InChI Key: HLDFCCHSOZWKAA-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzotrifluoride (CAS: 367-86-2), also known as FNBT, is a fluorinated nitroaromatic compound characterized by a trifluoromethyl (-CF₃) group at the para position, a nitro (-NO₂) group at the meta position, and a fluorine atom at the ortho position relative to the trifluoromethyl group . This structure confers strong electron-withdrawing properties, making it highly reactive in nucleophilic aromatic substitution (NAS) reactions. It is widely employed as a derivatization reagent in high-performance liquid chromatography (HPLC) for detecting polyamines (e.g., spermidine, spermine) via pre-column UV/VIS spectrophotometric methods . Additionally, it serves as a precursor in synthesizing specialized reagents like 2-nitro-4-trifluoromethylphenylhydrazine, used for derivatizing 1,2-diols and oxo-steroids . Its physical properties include a density of 1.494 g/cm³, boiling point of 91–92°C (15 mmHg), and insolubility in water .

Preparation Methods

Fluorination via Nucleophilic Aromatic Substitution

Reaction Mechanism and Substrate Design

The synthesis of 4-fluoro-3-nitrobenzotrifluoride primarily involves replacing a chlorine atom in 4-chloro-3-nitrobenzotrifluoride with fluorine via SNAr. This reaction exploits the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which activate the aromatic ring for nucleophilic attack. The nitro group, positioned meta to the chlorine, directs substitution to the para position relative to itself, ensuring regioselectivity .

Catalytic vs. Catalyst-Free Systems

A breakthrough method disclosed in patent CN117658818B eliminates the need for transition metal catalysts. The reaction employs potassium fluoride (KF) in a polar aprotic solvent (e.g., dimethyl sulfoxide or sulfolane) at 80–120°C for 2–4 hours. Key advantages include:

  • Yield : 92–95% purity with >90% conversion .

  • Cost Efficiency : Avoids palladium or copper catalysts, reducing production costs by ~30% .

  • Environmental Impact : Generates minimal waste (primarily KCl), aligning with green chemistry principles .

Table 1: Optimized Conditions for Catalyst-Free Fluorination

ParameterOptimal ValueImpact on Yield/Purity
SolventSulfolaneEnhances KF solubility
Temperature100°CBalances reaction rate/energy
Molar Ratio (KF:Substrate)1.2:1Minimizes excess reagent use
Reaction Time3 hoursMaximizes conversion

Solvent and Base Optimization

The RSC study highlights the role of hydroxypropyl methylcellulose (HPMC)-water systems in SNAr reactions. For analogous fluorinations:

  • HPMC/Water Mixtures : Improve reagent dispersion and reduce side reactions (e.g., hydrolysis) compared to pure DMF or water .

  • Base Selection : Potassium phosphate (K₃PO₄) outperforms NaOH or K₂CO₃, maintaining a pH of 10–12 that stabilizes the transition state .

Industrial Production and Scalability

Continuous-Flow Reactor Systems

Industrial-scale production adopts continuous-flow reactors to enhance heat/mass transfer. Key features include:

  • Residence Time Control : 5–10 minutes per batch, achieving 98% substrate utilization .

  • Safety Protocols : Differential scanning calorimetry (DSC) ensures thermal stability, mitigating explosion risks during exothermic steps .

Purification Techniques

Post-reaction purification involves:

  • Distillation : Isolates this compound (b.p. 156–158°C at 18 mmHg) .

  • Recrystallization : Ethanol/water mixtures yield 99.5% purity crystals .

Comparative Analysis of Methodologies

Traditional Nitration-Fluorination Routes

Early methods involved nitrating 4-fluorobenzotrifluoride, but regioselectivity challenges limited yields to <70%. Mixed acid (HNO₃/H₂SO₄) systems often produced undesirable di- or tri-nitro byproducts .

Modern SNAr Approaches

The catalyst-free SNAr method supersedes older routes by:

  • Reducing Steps : Single-step vs. multi-step sequences.

  • Improving Safety : Lower operating temperatures (100°C vs. 150°C for nitration).

Table 2: Method Comparison (Yield, Cost, Environmental Impact)

MethodYield (%)Cost (USD/kg)CO₂ Footprint (kg/kg product)
Traditional Nitration651208.2
Catalyst-Free SNAr92853.1

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. .

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium cyanide, potassium fluoride.

Major Products

Scientific Research Applications

Pharmaceutical Development

Intermediate in Synthesis:
4-Fluoro-3-nitrobenzotrifluoride is widely used as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group imparts unique electronic characteristics that enhance the biological activity of drug candidates. This compound is particularly valuable in developing drugs targeting specific biological pathways due to its ability to modulate molecular interactions effectively .

Case Study:
Research has demonstrated its application in synthesizing polyamine derivatives, which are crucial for various physiological processes. For instance, it has been utilized in the derivatization of polyamines for high-performance liquid chromatography (HPLC) with UV/VIS spectrophotometric detection, allowing for precise quantification of these biomolecules in biological samples .

Agrochemical Formulation

Enhancing Efficacy:
In agrochemicals, this compound is employed to enhance the stability and performance of pesticides and herbicides. Its presence improves the efficacy of these compounds by increasing their resistance to environmental degradation, thereby extending their action duration in agricultural applications .

Research Findings:
Studies indicate that formulations containing this compound exhibit improved pest control efficacy compared to traditional formulations, making it a valuable asset in modern agriculture .

Material Science

Development of Advanced Materials:
This compound plays a critical role in the development of advanced materials, such as polymers and coatings. Its fluorinated structure contributes to enhanced chemical resistance and thermal stability, making it suitable for high-performance applications .

Applications in Coatings:
Research has shown that incorporating this compound into polymer matrices results in materials with superior mechanical properties and durability, essential for applications in automotive and aerospace industries.

Environmental Monitoring

Analytical Methods:
this compound is also utilized in developing analytical methods for detecting environmental pollutants. Its unique properties allow for the creation of sensitive detection techniques that can identify trace levels of contaminants in various matrices .

Case Study:
Environmental studies have employed this compound to develop methods for monitoring fluorinated pollutants, contributing to safety assessments and regulatory compliance efforts aimed at protecting ecosystems .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesisEnhances biological activity
Agrochemical FormulationEnhances efficacy of pesticides and herbicidesImproves stability and performance
Material ScienceDevelopment of polymers and coatingsIncreases chemical resistance and stability
Environmental MonitoringDetection of pollutantsSensitive analytical methods

Mechanism of Action

The mechanism of action of 4-fluoro-3-nitrobenzotrifluoride involves its ability to undergo various chemical transformations. The nitro group can participate in reduction reactions, while the fluorine atom can be substituted by nucleophiles. These transformations allow the compound to act as a versatile intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 4-fluoro-3-nitrobenzotrifluoride are best understood in comparison to analogs with varying substituents. Key compounds for comparison include:

4-Fluoro-3-nitrobenzaldehyde (CAS: 42564-51-2)

  • Structural Difference : Replaces the -CF₃ group with an aldehyde (-CHO).
  • Reactivity : The aldehyde group enables participation in condensation reactions (e.g., Schiff base formation) .
  • Applications : Used in synthesizing heterocyclic compounds and as a building block in pharmaceuticals.
  • Key Data : Molecular weight 169.11 g/mol, boiling point unlisted, soluble in polar organic solvents .

4-Fluoro-3-nitrobenzoic Acid (CAS: 453-71-4)

  • Structural Difference : Replaces -CF₃ with a carboxylic acid (-COOH).
  • Reactivity : The acidic proton allows salt or ester formation, diverging from NAS reactions typical of FNBT.
  • Applications : Utilized in coordination chemistry and as a pH-sensitive derivatization agent.
  • Key Data : Molecular weight 185.11 g/mol, melting point 73–74°C .

3-Nitro-4-chlorobenzotrifluoride (CAS: 317-46-4)

  • Structural Difference : Replaces fluorine with chlorine at the ortho position.
  • Reactivity : Chlorine’s superior leaving group ability enhances substitution reactivity compared to FNBT .
  • Applications : Intermediate in agrochemical synthesis.
  • Key Data : Boiling point similar to FNBT but higher molecular weight (235.56 g/mol) .

5-Fluoro-2-nitrobenzoic Acid (CAS: 367-86-2)

  • Structural Difference: Shifts substituents to positions 2 (NO₂) and 5 (F), with a carboxylic acid group.
  • Reactivity: Polar carboxyl group increases water solubility, limiting utility in non-polar media.
  • Applications : Derivatization of amines in aqueous environments .

Comparative Analysis Table

Compound CAS Key Substituents Reactivity Highlights Applications
This compound 367-86-2 -CF₃, -NO₂, -F Electrophilic NAS; derivatizes amines HPLC polyamine detection
4-Fluoro-3-nitrobenzaldehyde 42564-51-2 -CHO, -NO₂, -F Condensation reactions Heterocyclic synthesis
4-Fluoro-3-nitrobenzoic Acid 453-71-4 -COOH, -NO₂, -F Salt/ester formation; acid-base chemistry Coordination chemistry
3-Nitro-4-chlorobenzotrifluoride 317-46-4 -CF₃, -NO₂, -Cl Enhanced substitution via Cl leaving group Agrochemical intermediates
5-Fluoro-2-nitrobenzoic Acid 367-86-2 -COOH, -NO₂, -F Polar derivatization Aqueous-phase amine analysis

Biological Activity

4-Fluoro-3-nitrobenzotrifluoride (FNBT) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. The compound features a benzene ring substituted with a fluorine atom and a nitro group, which significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of FNBT, examining its pharmacological potential, mechanisms of action, and related case studies.

The chemical formula for this compound is C7H3F4NO2, with a molecular weight of approximately 201.1 g/mol. The presence of electron-withdrawing groups such as fluorine and nitro enhances its reactivity, making it a valuable precursor in organic synthesis and pharmaceutical applications.

Biological Activity Overview

FNBT has been investigated for various biological activities, including:

  • Antimycobacterial Activity : Compounds derived from FNBT have shown potential against Mycobacterium tuberculosis, suggesting applications in tuberculosis treatment.
  • Cholinesterase Inhibition : FNBT exhibits inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are critical targets in the treatment of Alzheimer's disease.
  • Anticancer Properties : Some derivatives of FNBT have demonstrated the ability to induce apoptosis in cancer cells, indicating potential as anticancer agents.

The biological activity of FNBT can be attributed to its interactions with various biological targets. For instance:

  • Cholinesterase Inhibition : Inhibition of cholinesterases leads to increased levels of acetylcholine in synapses, which can enhance cognitive function and memory.
  • Induction of Apoptosis : FNBT derivatives may activate apoptotic pathways in cancer cells, promoting programmed cell death and reducing tumor growth.

Antimycobacterial Activity

A study evaluating the antimycobacterial properties of FNBT derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis. These findings suggest that modifications to the FNBT structure can enhance its efficacy as an antimycobacterial agent.

Cholinesterase Inhibition

Research involving the synthesis of FNBT showed that it effectively inhibited both acetylcholinesterase and butyrylcholinesterase in vitro. This inhibition was quantified using Ellman’s assay, revealing IC50 values that indicate strong inhibitory potential compared to standard inhibitors.

Anticancer Activity

In vitro studies demonstrated that FNBT derivatives could induce apoptosis in various cancer cell lines. Flow cytometry analysis revealed increased annexin V binding in treated cells, indicating early apoptotic changes.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Fluoro-3-nitrobenzoic AcidContains a carboxylic acid groupAntimycobacterial activity
3-Fluoro-4-nitrobenzamideFluorine and nitro groups swappedDifferent biological effects
4-Chloro-3-nitrobenzamideChlorine instead of fluorineVaries in biological activity
5-Fluoro-2-nitroanilineDifferent positioning of functional groupsAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Fluoro-3-nitrobenzotrifluoride, and how do reaction conditions influence nitro group positioning?

  • Methodology :

  • Nitration of fluorinated precursors : Start with a fluorobenzotrifluoride derivative. Nitration typically occurs at the meta position relative to the trifluoromethyl (-CF₃) group due to its electron-withdrawing nature. Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions.
  • Halogen exchange : If starting from chloro derivatives (e.g., 4-chloro-3-nitrobenzotrifluoride), fluorination via halogen exchange (e.g., using KF in polar aprotic solvents) can introduce the fluorine substituent .
  • Key considerations : Monitor reaction progress via TLC or HPLC to ensure regioselectivity and purity.

Q. What purification techniques are recommended for this compound to achieve high purity?

  • Methodology :

  • Recrystallization : Use solvents like ethanol/water mixtures or dichloromethane/hexane gradients. The compound’s solubility in polar aprotic solvents (e.g., DMF) and limited solubility in water aids in efficient recrystallization .
  • Column chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (1:4 ratio) to separate nitro- and fluoro-containing byproducts.
  • Analytical validation : Confirm purity via melting point analysis (compare with literature values) and GC-MS .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Reactive group hazards : Avoid contact with cellulose-based absorbents (risk of exothermic decomposition) . Use inert absorbents like vermiculite.
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for all manipulations.
  • Storage : Store in a cool, dry place away from oxidizers and reducing agents. Label containers with GHS pictograms for acute toxicity and environmental hazards .

Advanced Research Questions

Q. How can the nitro group in this compound be selectively reduced to an amine, and what analytical methods confirm successful conversion?

  • Methodology :

  • Catalytic hydrogenation : Use H₂ gas (1–3 atm) with a palladium-on-carbon (Pd/C) catalyst in ethanol at 50–60°C. Monitor pressure changes to track reaction completion.
  • Chemical reduction : Employ SnCl₂ in HCl or Fe/HCl systems. Quench with ice-cold water to isolate the amine product.
  • Characterization : Confirm reduction via:
  • FT-IR : Loss of NO₂ asymmetric stretching (~1520 cm⁻¹) and appearance of N-H stretches (~3400 cm⁻¹).
  • ¹H NMR : Shift in aromatic proton signals due to electron-donating amine group .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) arising from the electron-withdrawing effects of fluorine and nitro substituents?

  • Methodology :

  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental NMR data.
  • Substituent additive models : Apply Hammett sigma constants to estimate the combined electronic effects of -F and -NO₂ groups on neighboring protons .
  • 2D NMR techniques : Utilize COSY and NOESY to resolve overlapping signals caused by anisotropic effects of fluorine .

Q. In designing derivatives of this compound for agrochemical applications, what structural modifications enhance bioactivity while maintaining stability?

  • Methodology :

  • Bioisosteric replacement : Substitute the nitro group with a cyano (-CN) or sulfonamide (-SO₂NH₂) group to improve metabolic stability.
  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl) at the para position to protect the trifluoromethyl group from enzymatic degradation.
  • In vitro testing : Evaluate derivatives for herbicidal activity using Arabidopsis thaliana assays and assess photostability under UV light .

Q. Notes

  • All methodologies are derived from peer-reviewed processes for analogous compounds.
  • Safety protocols adhere to OSHA and REACH guidelines .

Properties

IUPAC Name

1-fluoro-2-nitro-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDFCCHSOZWKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5073169
Record name Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)-
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Molecular Weight

209.10 g/mol
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CAS No.

367-86-2
Record name 4-Fluoro-3-nitrobenzotrifluoride
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Record name 4-Fluoro-3-nitrobenzotrifluoride
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Synthesis routes and methods

Procedure details

A mixture of 22.6 parts of 4-chloro-3-nitrobenzotrifluoride, 9.3 parts of potassium fluoride, and 1.4 parts of tetramethylammonium bromide catalyst was heated and maintained at about 165.0° C. for about 9 hours. The reaction mixture was then cooled to room temperature and filtered. The filtrate was distilled under reduced pressure to yield 161 parts of 4-fluoro-3-nitrobenzotrifluoride.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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